4-(3,5-Dimethoxyphenoxy)benzaldehyde

Overview

Description

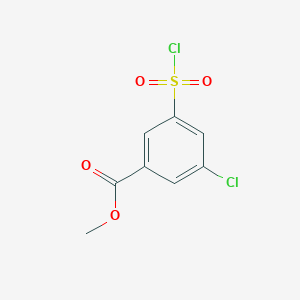

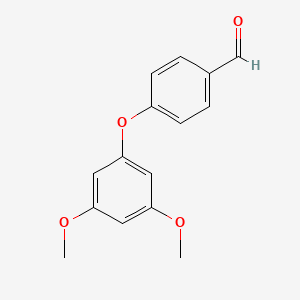

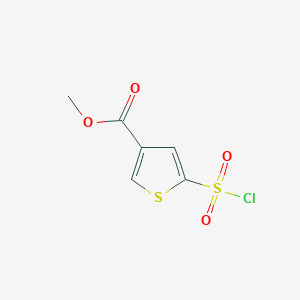

“4-(3,5-Dimethoxyphenoxy)benzaldehyde” is a chemical compound with the CAS Number: 61344-00-1 . It has a molecular weight of 258.27 . The IUPAC name for this compound is 4-(3,5-dimethoxyphenoxy)benzaldehyde . The InChI code for this compound is 1S/C15H14O4/c1-17-13-7-14 (18-2)9-15 (8-13)19-12-5-3-11 (10-16)4-6-12/h3-10H,1-2H3 .

Molecular Structure Analysis

The molecular structure of “4-(3,5-Dimethoxyphenoxy)benzaldehyde” can be represented by the InChI code 1S/C15H14O4/c1-17-13-7-14 (18-2)9-15 (8-13)19-12-5-3-11 (10-16)4-6-12/h3-10H,1-2H3 . This indicates that the compound has 15 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms .

Physical And Chemical Properties Analysis

“4-(3,5-Dimethoxyphenoxy)benzaldehyde” is a powder at room temperature . The compound is stable under normal shipping temperatures .

Scientific Research Applications

Synthesis and Cytotoxicity

4-(3,5-Dimethoxyphenoxy)benzaldehyde has been utilized as a starting material in the synthesis of amorfrutins A and B. These compounds, derived through a synthesis process involving 3,5-Dimethoxy-benzaldehyde, showed significant cytotoxic effects on human tumor cell lines, indicating its potential in cancer research and treatment applications (Brandes et al., 2020).

Spectroscopic and Quantum Chemical Studies

In-depth spectroscopic analysis, including 1H NMR, 13C NMR, and FT-IR techniques, were carried out on derivatives of 4-(3,5-Dimethoxyphenoxy)benzaldehyde. Quantum chemical calculations using DFT (Density Functional Theory) provided insights into the molecular structure, spectral properties, and the nature of intra and intermolecular interactions (Kumar et al., 2013).

Oxidation Mechanisms

Studies on the oxidation of methoxy benzaldehydes, including derivatives of 4-(3,5-Dimethoxyphenoxy)benzaldehyde, were conducted to understand their oxidation mechanisms. These studies are significant for chemical synthesis and industrial applications, providing a foundation for understanding the reactivity and transformation of these compounds (Malik et al., 2016).

Optical Studies of Metal Complexes

Research has also been conducted on the optical properties of metal complexes derived from 3,4-dimethoxy benzaldehyde derivatives. These studies are crucial in the development of new materials with potential applications in optoelectronics and photonics (Mekkey et al., 2020).

Chromogenic Reagent in Lead Detection

A derivative of 3,5-dimethoxy benzaldehyde was developed as a chromogenic organic reagent for spectrophotometric determination of Lead (II). This application is particularly relevant in environmental monitoring and pollution control (Radhakrishna et al., 2015).

Structural and Spectroscopic Analysis

Studies on the stable hemiaminals and Schiff bases formation, involving substituted benzaldehydes, have led to a better understanding of the structural and spectroscopic properties of these compounds. This research contributes to the field of organic chemistry and material science (Wajda-Hermanowicz et al., 2015).

Safety and Hazards

The safety information for “4-(3,5-Dimethoxyphenoxy)benzaldehyde” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and others .

Mechanism of Action

Target of Action

The primary targets of 4-(3,5-Dimethoxyphenoxy)benzaldehyde are the cellular antioxidation systems . These systems play a crucial role in maintaining the redox balance within cells and protecting them from oxidative stress .

Mode of Action

4-(3,5-Dimethoxyphenoxy)benzaldehyde interacts with its targets by disrupting the cellular antioxidation systems . This disruption is achieved through the compound’s redox-active properties, which destabilize cellular redox homeostasis .

Biochemical Pathways

The affected pathways primarily involve the oxidative stress-response pathway . Disruption of this pathway leads to an imbalance in the redox state of the cell, causing oxidative stress and potentially leading to cell death .

Result of Action

The molecular and cellular effects of 4-(3,5-Dimethoxyphenoxy)benzaldehyde’s action include the potential inhibition of fungal growth . This is achieved through the disruption of cellular antioxidation, leading to an imbalance in the redox state of the cell .

properties

IUPAC Name |

4-(3,5-dimethoxyphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-17-13-7-14(18-2)9-15(8-13)19-12-5-3-11(10-16)4-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTJEWSCQVMUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)OC2=CC=C(C=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656213 | |

| Record name | 4-(3,5-Dimethoxyphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethoxyphenoxy)benzaldehyde | |

CAS RN |

61344-00-1 | |

| Record name | 4-(3,5-Dimethoxyphenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61344-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,5-Dimethoxyphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438740.png)

![2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B1438745.png)

![3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol](/img/structure/B1438754.png)